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Compound of Interest

Compound Name: 2-Methyl-4-phenylpyrrolidine

CAS No.: 6947-14-4

Cat. No.: B1194935

Get Quote

Executive Summary & Structural Context
2-Methyl-4-phenylpyrrolidine (CAS: 13606-26-3) is a substituted pyrrolidine scaffold

frequently encountered in medicinal chemistry as a core pharmacophore for monoamine

transporter inhibitors and nicotinic acetylcholine receptor ligands.

Unlike simple pyrrolidines, this molecule possesses two non-adjacent chiral centers at positions

C2 and C4. This results in four possible stereoisomers, grouped into two diastereomeric pairs:

Trans-isomers: (2S, 4R) and (2R, 4S) — Thermodynamically favored in many synthetic

routes.

Cis-isomers: (2R, 4R) and (2S, 4S).

This guide provides a technical roadmap for the rigorous spectroscopic identification of these

isomers, focusing on distinguishing the diastereomers via NMR and validating the structure via

Mass Spectrometry.
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Stereochemical Analysis Strategy
Before interpreting spectra, one must understand the conformational bias. The pyrrolidine ring

is not planar; it adopts an "envelope" or "twist" conformation to minimize torsional strain.

Trans-conformation: The C2-Methyl and C4-Phenyl groups can adopt a pseudo-diequatorial

orientation, minimizing 1,3-diaxial steric clashes. This generally results in a more stable

conformer.[1]

Cis-conformation: Forces one substituent into a pseudo-axial position, often leading to

distinct shielding effects in NMR spectra.
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Figure 1: Stereochemical hierarchy. Standard NMR distinguishes Trans from Cis, but chiral

HPLC or chiral shift reagents are required to resolve the enantiomers at the bottom level.

Mass Spectrometry (MS) Data & Fragmentation
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Molecular Formula:

Exact Mass: 161.1204 Da

In Electron Impact (EI) or ESI-MS/MS, the molecule follows a predictable fragmentation pattern

characteristic of

-substituted amines.

Fragment Ion (

)
Structure/Identity Mechanism of Formation

161 or Molecular Ion.

146

Loss of Methyl (C2-Me).

-cleavage adjacent to the

nitrogen is a dominant

pathway.

91

Tropylium Ion. Characteristic of

the benzyl moiety. The

pyrrolidine ring cleaves,

leaving the stabilized aromatic

fragment.

70

Pyrrolinium Ion. Results from

the cleavage of the phenyl

group, leaving the methyl-

pyrrolidine core.

42
Ring fragmentation (Retro-

Diels-Alder type collapse).

Diagnostic Check:

If

91 is absent or weak, confirm the phenyl attachment.
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The ratio of

146 to 161 helps confirm the labile nature of the methyl group at the

-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Standard: Chloroform-d (

) is recommended for sharp signals.

may be used if the amine proton is of interest (prevents exchange), but

allows better resolution of coupling constants (

).

H NMR Data (400 MHz, )
The table below synthesizes representative data for the Trans isomer (often the major product).
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

Ar-H 7.15 – 7.35 Multiplet -

5 Phenyl

protons. Overlap

is common.

C2-H 3.20 – 3.35 Multiplet -

Deshielded by N

and

-Methyl.

Complex splitting

due to C3

neighbors.

C5-H 3.38 – 3.48 dd ~8, 10
Adjacent to N,

diastereotopic.

C5-H 2.80 – 2.95 dd ~8, 10
Adjacent to N,

diastereotopic.

C4-H 3.00 – 3.15 Multiplet -

Benzylic proton.

Key for

determining

phenyl position.

C3-H 2.20 – 2.35 ddd - Ring methylene.

C3-H 1.50 – 1.65 ddd -

Ring methylene.

Highly sensitive

to ring puckering.

N-H 1.80 – 2.20 Broad s -

Exchangeable.

Chemical shift

varies with

concentration/pH

.

CH 1.15 – 1.25 Doublet ~6.5
Diagnostic

doublet.
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Distinguishing Cis vs. Trans (The Critical Step)
You cannot rely solely on 1D chemical shifts to prove stereochemistry. You must use NOESY

(Nuclear Overhauser Effect Spectroscopy).

Trans-Isomer: The C2-Methyl group and the C4-Phenyl group are on opposite faces.

Key Correlation: Strong NOE between C2-H and C4-H (since the protons are on the same

face, cis to each other, while the substituents are trans).

Cis-Isomer: The C2-Methyl and C4-Phenyl are on the same face.

Key Correlation:Weak or absent NOE between C2-H and C4-H.

Alternative: Strong NOE between the C2-Methyl protons and C4-H (or C4-Phenyl ortho

protons).

C NMR Data (100 MHz, )
Carbon Type (ppm) Notes

Ipso-Ar ~145.0 Quaternary aromatic carbon.

Ar-CH 126.0 – 129.0 Ortho, meta, para carbons.

C5 54.0 – 56.0 Next to N. Downfield.

C2 50.0 – 52.0 Next to N and Methyl.

C4 42.0 – 44.0 Benzylic methine.[2]

C3 38.0 – 40.0 Methylene bridge.

CH 19.0 – 21.0 Methyl group.

Experimental Protocols
Protocol A: Sample Preparation for High-Res NMR
Objective: Minimize line broadening and water suppression issues.
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Mass: Weigh 5–10 mg of the free base oil (or 10-15 mg if hydrochloride salt).

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS as internal standard.

Note for Salts: If analyzing the HCl salt, add 1-2 drops of

in

or use

to ensure solubility, though shifts will differ from the table above.

Filtration: Filter through a small plug of glass wool directly into the NMR tube to remove

suspended solids (crucial for shimming).

Acquisition: Run at 298 K. For NOESY, set mixing time (

) to 500–800 ms.

Protocol B: Rapid GC-MS Identification
Objective: Confirm molecular weight and purity.

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min.

Temp Program: Start 60°C (hold 1 min)

20°C/min

280°C (hold 3 min).

Injection: Split 20:1.

Result: 2-Methyl-4-phenylpyrrolidine typically elutes between 160–180°C depending on

the ramp. Isomers may resolve; the trans isomer often elutes slightly earlier due to a more

compact hydrodynamic volume, but this must be confirmed with standards.
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Characterization Workflow Diagram

Crude Product Flash Chromatography
(DCM/MeOH/NH3)

GC-MS / LC-MS
(Confirm MW 161) Aliquot

1H NMR
(Check Purity & Integration) Main Fraction

 Confirmed MW

2D NOESY
(Determine Stereochem)

 If pure Assigned Structure
(Trans vs Cis)

 Correlation Analysis

Click to download full resolution via product page

Figure 2: Step-by-step characterization workflow from crude synthesis to stereochemical

assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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